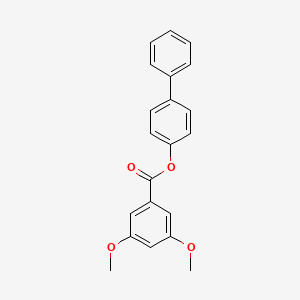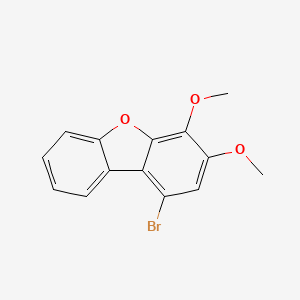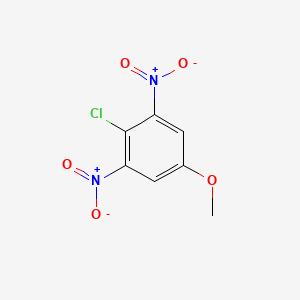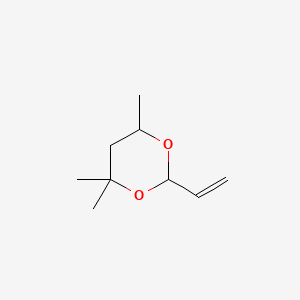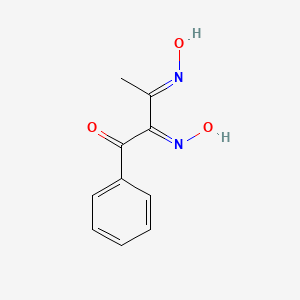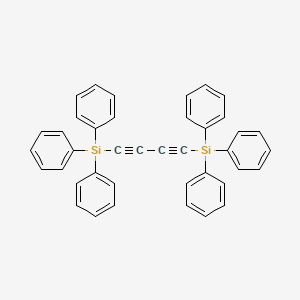
1,4-Bis(triphenylsilyl)-1,3-butadiyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(triphenylsilyl)-1,3-butadiyne is an organosilicon compound characterized by the presence of two triphenylsilyl groups attached to a butadiyne backbone. This compound is of significant interest in the field of materials science and organic chemistry due to its unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis(triphenylsilyl)-1,3-butadiyne can be synthesized through various methods. One common approach involves the coupling of triphenylsilylacetylene using a palladium-catalyzed cross-coupling reaction. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a phosphine ligand, such as triphenylphosphine, in the presence of a base like potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organosilicon compound synthesis apply. Large-scale production would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(triphenylsilyl)-1,3-butadiyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triphenylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silyl-substituted alkenes or alkanes.
Substitution: Formation of various silyl-substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(triphenylsilyl)-1,3-butadiyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of cross-conjugated polymers and other complex organic molecules.
Materials Science: Employed in the development of organic electrophosphorescent devices, such as organic light-emitting diodes (OLEDs).
Biology and Medicine:
Industry: Utilized in the synthesis of organosilicon compounds for various industrial applications, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of 1,4-Bis(triphenylsilyl)-1,3-butadiyne involves its ability to participate in various chemical reactions due to the presence of the reactive butadiyne backbone and the electron-donating triphenylsilyl groups. These groups can stabilize reaction intermediates and facilitate the formation of new chemical bonds. The compound’s unique electronic properties also make it suitable for use in electronic and photonic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(trimethylsilyl)-1,3-butadiyne: Similar structure but with trimethylsilyl groups instead of triphenylsilyl groups.
1,4-Bis(trimethylsilyl)benzene: Contains a benzene ring with trimethylsilyl groups, differing in the core structure.
Uniqueness
1,4-Bis(triphenylsilyl)-1,3-butadiyne is unique due to the presence of bulky triphenylsilyl groups, which provide steric protection and influence the compound’s reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and materials with specific electronic properties.
Eigenschaften
CAS-Nummer |
140391-06-6 |
|---|---|
Molekularformel |
C40H30Si2 |
Molekulargewicht |
566.8 g/mol |
IUPAC-Name |
triphenyl(4-triphenylsilylbuta-1,3-diynyl)silane |
InChI |
InChI=1S/C40H30Si2/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40/h1-18,21-32H |
InChI-Schlüssel |
NLMURFYWWGGWFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C#CC#C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


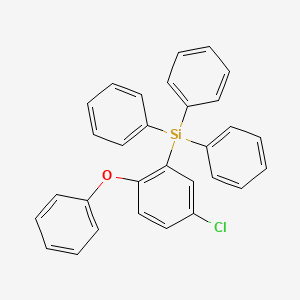
![N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11959960.png)
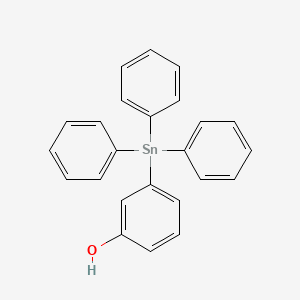
![1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B11959970.png)
